molecular formula C15H15ClN2O B3072717 N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide CAS No. 1016853-35-2

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide

Cat. No. B3072717
CAS RN: 1016853-35-2
M. Wt: 274.74 g/mol
InChI Key: VAJHPYGOBCHOBR-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, also known as N-Methyl-2-chlorophenylacetamide, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is an organochlorine compound that has a unique structure, allowing it to act as a ligand for various biological molecules.

Scientific Research Applications

Biological Activities and Chemical Research

Research in the field of organic carcinogens has shown that molecules with aromatic rings, similar to those found in N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, are evaluated for potential carcinogenicity. A study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens, evaluated their potential carcinogenicity in vitro, indicating the significance of structural analogs in understanding carcinogenic potential and designing safer chemicals (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Environmental Degradation and Toxicology

In environmental science, the degradation of organic compounds, including pharmaceuticals like acetaminophen, is a significant area of study. Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for acetaminophen degradation, focusing on by-products and their biotoxicity. This research underscores the environmental impact of organic compounds and the importance of understanding their degradation pathways (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Pharmacological Implications

The pharmacological effects of acetamide and formamide derivatives, which share functional group similarities with N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, have been reviewed by Kennedy (2001). This review highlights the varied biological responses these chemicals elicit, reflecting the complexity of drug actions and the need for thorough toxicological evaluations (Kennedy, G., 2001).

Synthetic Organic Chemistry

In synthetic organic chemistry, the development of chemoselective N-acylation reagents and the exploration of chiral axes in molecules like N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide are critical. Kondo and Murakami (2001) discussed synthetic strategies based on the N-Ar axis, illustrating the importance of such compounds in the development of new synthetic methodologies and potential pharmaceuticals (Kondo, K., & Murakami, Y., 2001).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJHPYGOBCHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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